molecular formula C12H14O4 B1297837 dimethyl 2,2'-(1,4-phenylene)diacetate CAS No. 36076-25-2

dimethyl 2,2'-(1,4-phenylene)diacetate

Cat. No.: B1297837
CAS No.: 36076-25-2
M. Wt: 222.24 g/mol
InChI Key: WDAIQYFBXLZOHA-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-(1,4-phenylene)diacetate (C₁₂H₁₄O₄) is a diester compound featuring a central 1,4-phenylene group flanked by two acetate moieties substituted at the 2-positions of the benzene ring. With a molecular weight of 222.24 g/mol and ChemSpider ID 454250, it is identified by synonyms such as p-Benzenediacetic acid, dimethyl ester and methyl 2-[4-(2-methoxy-2-oxoethyl)phenyl]acetate . This compound serves as a precursor in polymer synthesis and organic transformations due to its symmetrical structure and ester functional groups.

Properties

IUPAC Name

methyl 2-[4-(2-methoxy-2-oxoethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-11(13)7-9-3-5-10(6-4-9)8-12(14)16-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAIQYFBXLZOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334456
Record name 1,4-Benzenediacetic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36076-25-2
Record name 1,4-Benzenediacetic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2’-(1,4-phenylene)diacetate can be synthesized through the esterification of 1,4-benzenediacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of dimethyl 2,2’-(1,4-phenylene)diacetate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-(1,4-phenylene)diacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of a strong acid or base to yield 1,4-benzenediacetic acid and methanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Hydrolysis: 1,4-benzenediacetic acid and methanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,2’-(1,4-phenylene)diacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ester groups make it a versatile intermediate in various organic reactions.

    Biology: The compound is used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.

    Industry: The compound is utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of dimethyl 2,2’-(1,4-phenylene)diacetate primarily involves its ester functional groups. These groups can undergo hydrolysis, reduction, and substitution reactions, which are facilitated by various enzymes and chemical reagents. The phenylene ring provides stability and rigidity to the molecule, making it suitable for use in various chemical processes.

Comparison with Similar Compounds

Structural Analogs with Oxygen Bridges

Dimethyl 2,2′-[1,4-phenylenebis(oxy)]diacetate (C₁₂H₁₄O₆, ChemSpider ID 4926717) differs by incorporating oxygen bridges between the phenylene core and acetate groups. This structural modification increases its molecular weight (254.24 g/mol) and alters reactivity.

Diethyl Ester Derivatives

Diethyl 2,2'-(1,4-phenylene)diacetate (C₁₄H₁₈O₄, molecular weight 250.29 g/mol) replaces methyl esters with ethyl groups. The longer alkyl chains reduce crystallinity and increase hydrophobicity, making it suitable for applications in flexible polymer matrices. For example, its diethyl analog has been utilized in synthesizing polyrotaxanes due to enhanced steric bulk .

Diethyl 2,2′-(1,4-phenylenedioxy)diacetate (C₁₄H₁₈O₆, molecular weight 282.28 g/mol) combines ethyl esters with oxygen bridges. Crystallographic studies reveal a planar structure stabilized by weak intermolecular C–H···O interactions, which may influence its thermal stability and mechanical properties in material science applications .

Functionalized Derivatives

  • Thiazolidine-containing analogs : Compounds like Dimethyl 2,2'-((2E,2'E)-((1,4-phenylenebis(methylene))bis(azanylylidene))bis(3-allyl-4-oxothiazolidine-2,5-diylidene))diacetate () introduce heterocyclic moieties, enabling coordination chemistry and biomedical applications.

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Dimethyl 2,2'-(1,4-phenylene)diacetate C₁₂H₁₄O₄ 222.24 Symmetrical diester; polymer precursor
Dimethyl 2,2′-[1,4-phenylenebis(oxy)]diacetate C₁₂H₁₄O₆ 254.24 Oxygen bridges enhance polarity
Diethyl 2,2'-(1,4-phenylene)diacetate C₁₄H₁₈O₄ 250.29 Increased hydrophobicity; polyrotaxane synthesis
Diethyl 2,2′-(1,4-phenylenedioxy)diacetate C₁₄H₁₈O₆ 282.28 Planar crystal structure; weak intermolecular interactions

Biological Activity

Dimethyl 2,2'-(1,4-phenylene)diacetate is an organic compound with the molecular formula C14H18O4. It features two acetyl groups linked to a 1,4-phenylene backbone. This compound is part of a broader class of diacetates known for their diverse chemical applications and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound contains two ester functional groups that contribute to its reactivity and biological interactions. The structural characteristics can be summarized as follows:

PropertyDescription
Molecular FormulaC14H18O4
Functional GroupsTwo acetyl (ester) groups
Structural Backbone1,4-Phenylene

The presence of these functional groups makes the compound a candidate for various chemical reactions, including hydrolysis and substitution.

Biological Activity

Research into the biological activity of this compound has identified several potential areas of interest:

1. Antioxidant Properties
Some studies suggest that compounds with similar structures exhibit antioxidant activity. This property may be attributed to the ability of the phenylene group to stabilize free radicals through resonance stabilization.

2. Anti-inflammatory Effects
Ester compounds are often investigated for their anti-inflammatory properties. While direct evidence for this compound is scarce, related diacetates have shown promise in reducing inflammation in various biological models.

3. Drug Development Potential
The compound has been explored for its potential use in drug formulation due to its structural versatility. Its ability to interact with various biomolecules may facilitate drug delivery systems or enhance the efficacy of existing therapeutic agents.

Case Studies

A few relevant case studies highlight the potential applications and biological effects of this compound:

Case Study 1: Synthesis of Novel Polyesters
Researchers have utilized this compound as a precursor in synthesizing novel polyesters with tailored properties. These polyesters demonstrated enhanced mechanical strength and thermal stability compared to traditional materials.

Case Study 2: Interaction with Metal Ions
The compound's structure allows it to act as a ligand for metal ions. Studies indicate that such interactions can lead to enhanced biological activity through metal-mediated mechanisms .

Safety and Toxicology

While this compound has not been extensively studied for toxicity profiles, related compounds have undergone safety assessments indicating low toxicity levels under controlled conditions . It is essential to conduct further toxicological evaluations to establish safe usage guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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